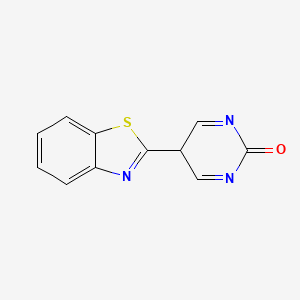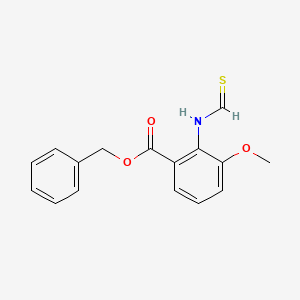![molecular formula C15H16Se B14369139 [(1-Phenylpropan-2-yl)selanyl]benzene CAS No. 90159-13-0](/img/structure/B14369139.png)
[(1-Phenylpropan-2-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Phenylpropan-2-yl)selanyl]benzene is an organic compound that features a selenium atom bonded to a benzene ring and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylpropan-2-yl)selanyl]benzene typically involves the reaction of a phenylpropan-2-yl halide with a selenol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylpropan-2-yl)selanyl]benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenylpropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce selenide derivatives.
Scientific Research Applications
[(1-Phenylpropan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which [(1-Phenylpropan-2-yl)selanyl]benzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to play a role in redox reactions and can influence cellular processes by modulating oxidative stress and enzyme activity. The specific pathways involved depend on the context of its application, such as its antioxidant or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but without the selenium atom.
Benzyl methyl ketone: Another related compound with a different functional group.
Phenyl-2-propanone: A compound with a similar backbone but different substituents.
Uniqueness
[(1-Phenylpropan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. This makes it valuable for research in areas where selenium’s unique reactivity and biological activity are of interest.
Properties
CAS No. |
90159-13-0 |
|---|---|
Molecular Formula |
C15H16Se |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-phenylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
YELQNOKHZXPQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



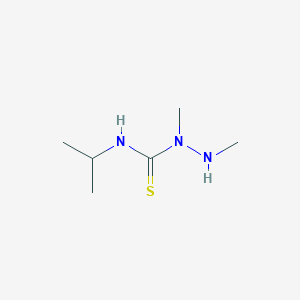

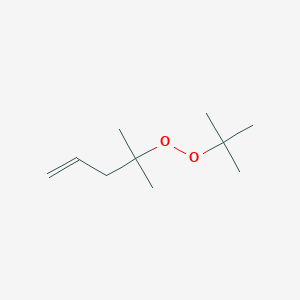
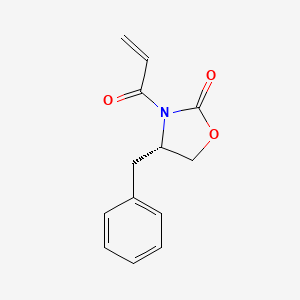
methanone](/img/structure/B14369092.png)
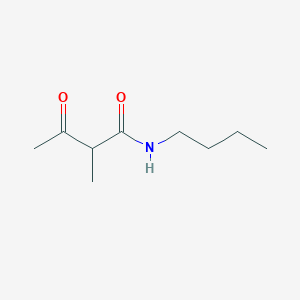
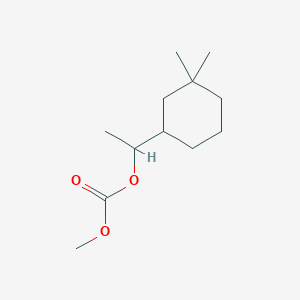
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
